![molecular formula C38H44ClN5O3 B605958 N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide
Übersicht
Beschreibung
BAY-850 is a chemical probe specifically designed to target the bromodomain of the ATPase family AAA domain-containing protein 2 (ATAD2). This compound has shown significant potential in the field of cancer research due to its ability to displace acetylated histone H4 peptide from the ATAD2 bromodomain with high selectivity and potency .
Wissenschaftliche Forschungsanwendungen
BAY-850 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a selective inhibitor to study the function of the ATAD2 bromodomain. In biology, BAY-850 is employed to investigate the role of ATAD2 in chromatin remodeling and gene expression. In medicine, this compound is being explored for its potential in cancer therapy, as ATAD2 overexpression is associated with poor outcomes in several cancers . BAY-850’s ability to selectively inhibit ATAD2 makes it a valuable tool for understanding the molecular mechanisms underlying cancer progression and for developing targeted therapies.
Vorbereitungsmethoden
The synthesis of BAY-850 involves multiple steps of chemical reactions, including the formation of various intermediates. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of medicinal chemistry optimizations, starting from DNA-encoded compound libraries . Industrial production methods for BAY-850 are also not publicly available, as it is primarily used for research purposes.
Analyse Chemischer Reaktionen
BAY-850 undergoes several types of chemical reactions, primarily focusing on its interaction with the ATAD2 bromodomain. The compound displaces acetylated histone H4 peptide from the ATAD2 bromodomain with an IC50 value of 20 nanomolar in homogeneous time-resolved fluorescence (HTRF) assays . The major product formed from this reaction is the displacement of the acetylated peptide, which is crucial for its function as a chemical probe.
Wirkmechanismus
BAY-850 exerts its effects by selectively binding to the bromodomain of ATAD2, thereby displacing acetylated histone H4 peptide. This displacement disrupts the association of ATAD2 with acetylated chromatin, leading to changes in gene expression and chromatin structure . The molecular targets of BAY-850 include the bromodomain of ATAD2, and its pathway involves the inhibition of ATAD2’s interaction with acetylated histones, which is essential for its role as a co-factor for oncogenic transcription factors .
Vergleich Mit ähnlichen Verbindungen
BAY-850 is unique in its high selectivity and potency for the ATAD2 bromodomain compared to other bromodomain inhibitors. Similar compounds include BAY-460, which is a negative control compound with significantly reduced potency against ATAD2 . Other bromodomain inhibitors, such as those targeting BRD4, do not exhibit the same level of selectivity for ATAD2 as BAY-850 . This uniqueness makes BAY-850 a valuable tool for studying the specific functions of ATAD2 in various biological processes.
Eigenschaften
IUPAC Name |
N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44ClN5O3/c1-24-4-10-28(11-5-24)25(2)42-23-32-16-17-36(47-32)34-19-33(35(39)20-37(34)46-3)38(45)44-31(18-26-6-8-27(21-40)9-7-26)22-43-30-14-12-29(41)13-15-30/h4-11,16-17,19-20,25,29-31,42-43H,12-15,18,22-23,41H2,1-3H3,(H,44,45)/t25-,29?,30?,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSISGUIVBKDTQO-JLXKDNNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)NC(CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)NCC2=CC=C(O2)C3=CC(=C(C=C3OC)Cl)C(=O)N[C@H](CC4=CC=C(C=C4)C#N)CNC5CCC(CC5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




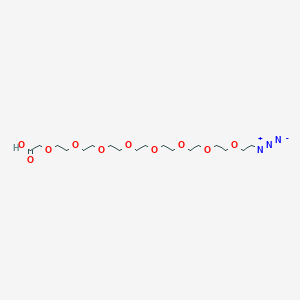
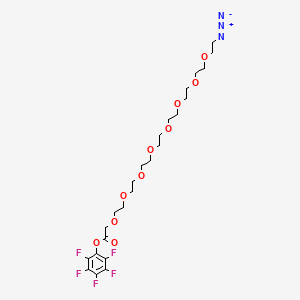
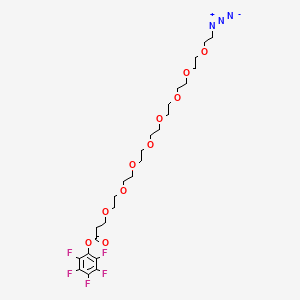
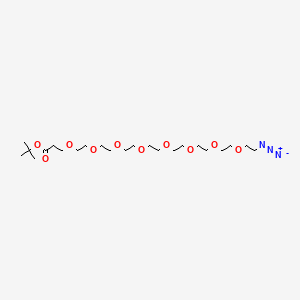



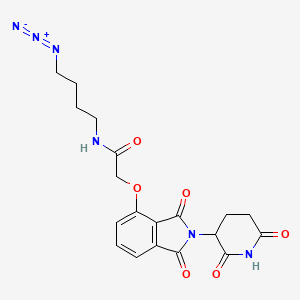
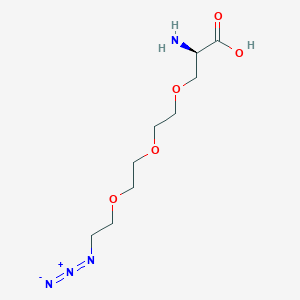
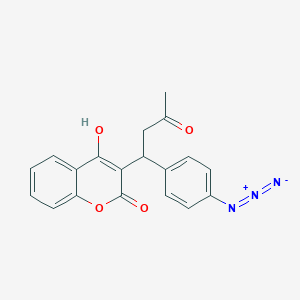
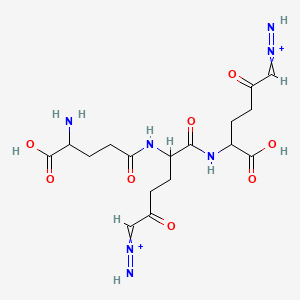

![(2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide](/img/structure/B605898.png)